

# Cochinmicin I: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Cochinmicin I |           |
| Cat. No.:            | B1177782      | Get Quote |

#### For Immediate Release

This technical guide provides an in-depth overview of **Cochinmicin I**, a potent cyclodepsipeptide endothelin antagonist. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its molecular characteristics, relevant biological pathways, and key experimental methodologies.

## **Core Molecular Data**

**Cochinmicin I** is a complex natural product with significant therapeutic potential. Its fundamental molecular properties are summarized below.

| Property          | Value       | Source |
|-------------------|-------------|--------|
| Molecular Formula | C46H47N7O12 | [1][2] |
| Molecular Weight  | 889.9 g/mol | [1][2] |

# Endothelin Signaling Pathway and Cochinmicin I's Mechanism of Action

**Cochinmicin I** functions as a competitive antagonist of endothelin receptors.[3] Endothelins are potent vasoconstricting peptides that mediate their effects through two G-protein coupled receptors: Endothelin Receptor Type A (ET-A) and Type B (ET-B). The binding of endothelin to







these receptors, primarily ET-A on vascular smooth muscle cells, initiates a signaling cascade that leads to vasoconstriction. **Cochinmicin I** competitively binds to these receptors, inhibiting the downstream signaling cascade.

The signaling pathway initiated by endothelin binding involves the activation of G-proteins, specifically Gq/11 and G12/13.[1][2][4] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately results in smooth muscle contraction and vasoconstriction. By blocking the initial binding of endothelin, **Cochinmicin I** prevents these downstream effects.







Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. A network map of endothelin mediated signaling pathway PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelin signaling in development PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.biologists.com [journals.biologists.com]
- To cite this document: BenchChem. [Cochinmicin I: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1177782#cochinmicin-i-molecular-formula-and-weight]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com